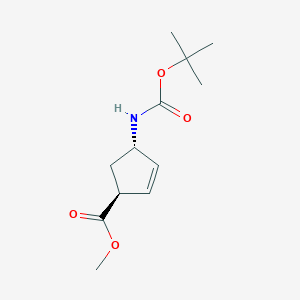

依那布雷丁杂质 16

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

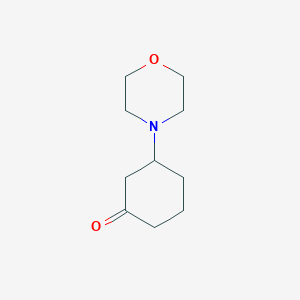

Based on the spectral analysis and synthetic route followed for 1, the structures for the impurities were identified and confirmed by their synthesis .Chemical Reactions Analysis

Ivabradine is a quite durable active substance. Increasing temperature, acid, base, oxidation reagent, and light cause its degradation . Thirteen degradation products were determined with the usage of HPLC equipped with Q-TOF-MS detector .科学研究应用

用于依那布雷丁杂质估计的光谱和容量分析技术

研究已开发出分光光度法和滴定法来估计依那布雷丁杂质,特别是依那布雷丁杂质 9 (IVA-9),使用氧化和酸性介质中的后续反应 (Kumar 和 Bhaskar,2019 年)。这些技术对于量化纯形式的依那布雷丁杂质和在母体药物存在下的依那布雷丁杂质至关重要。

依那布雷丁降解研究和杂质分析

依那布雷丁的强制降解研究表明,升高的温度、酸、碱、氧化试剂和光会导致降解。降解产物的鉴定对于监测遗传毒性杂质至关重要 (Pikul 等人,2016 年)。这些研究对于确保依那布雷丁在治疗应用中的安全性和有效性至关重要。

依那布雷丁杂质的计算和光谱研究

已经对依那布雷丁杂质(如 IVA-9)进行了计算和光谱研究,以了解它们的结构和性质。这项研究对于在药物合成过程中检测和鉴定未知杂质非常重要,这是监管机构强制要求的 (Kumar 和 Bhaskar,2019 年)。

依那布雷丁的分子印迹电化学传感器

一项研究开发了一种使用氧化铁和碳纳米管纳米复合材料的分子印迹电化学传感器,用于检测生物和药物样品中的依那布雷丁。这一进步对于电位测定依那布雷丁至关重要,突出了其在各个科学领域的应用 (Abdel-Haleem 等人,2021 年)。

用于依那布雷丁分析的 HPLC-UV-DAD 方法

据报道,开发并验证了一种用于依那布雷丁测定的简单等度 HPLC-UV-DAD 方法,具有双波长检测。该方法有助于研究应力降解和监测依那布雷丁的潜在降解产物 (Nowakowska 等人,2017 年)。

作用机制

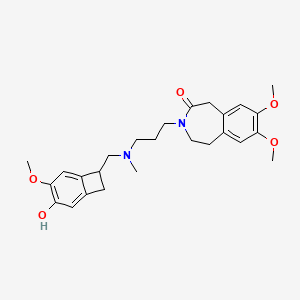

Target of Action

The primary target of Ivabradine Impurity 16, also known as Ivabradine, is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are located within the sinoatrial (SA) node of cardiac tissue . The SA node is the natural pacemaker of the heart, and the HCN channels play a crucial role in determining the heart rate .

Mode of Action

Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the SA node in a dose-dependent manner . This inhibition results in a lower heart rate , allowing more blood to flow to the myocardium .

Biochemical Pathways

Ivabradine’s action on the HCN channels disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the SA node, and ultimately reducing the heart rate . This reduction in heart rate is associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time .

Pharmacokinetics

Ivabradine has a bioavailability of 40% and is primarily metabolized in the liver through first-pass metabolism, with more than 50% of the drug being metabolized by the CYP3A4 enzyme . The elimination half-life of Ivabradine is approximately 2 hours, and it is excreted through both the kidneys and feces .

Result of Action

The result of Ivabradine’s action is a decrease in heart rate, which reduces the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure . It has been shown to improve clinical outcomes due to a reduction in heart failure readmissions .

Action Environment

The action, efficacy, and stability of Ivabradine can be influenced by various environmental factors. For instance, strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics can alter Ivabradine’s pharmacokinetics and are contraindicated with Ivabradine . Therefore, the patient’s medication profile should be considered when prescribing Ivabradine.

属性

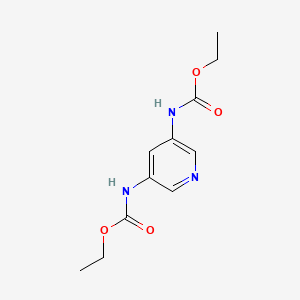

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ivabradine Impurity 16 involves the conversion of 2,3-dimethoxybenzaldehyde to the final product through a series of reactions.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "Methyl magnesium bromide", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of 2,3-dimethoxybenzaldehyde with bromine in the presence of sodium hydroxide to form 2,3-dibromo-4,5-dimethoxybenzaldehyde.", "Step 2: Grignard reaction of 2,3-dibromo-4,5-dimethoxybenzaldehyde with methyl magnesium bromide to form 2,3-dimethoxy-4,5-dibromobenzyl alcohol.", "Step 3: Oxidation of 2,3-dimethoxy-4,5-dibromobenzyl alcohol with sodium hydroxide and bromine to form 2,3-dimethoxy-4,5-dibromobenzaldehyde.", "Step 4: Reduction of 2,3-dimethoxy-4,5-dibromobenzaldehyde with sodium borohydride in methanol to form 2,3-dimethoxy-4,5-dibromobenzyl alcohol.", "Step 5: Oxidation of 2,3-dimethoxy-4,5-dibromobenzyl alcohol with sodium hydroxide and bromine to form 2,3-dimethoxy-4,5-dibromobenzaldehyde.", "Step 6: Reduction of 2,3-dimethoxy-4,5-dibromobenzaldehyde with sodium borohydride in methanol to form Ivabradine Impurity 16.", "Step 7: Purification of the final product by extraction with ethyl acetate, washing with water, drying with sodium sulfate, and evaporation of the solvent." ] } | |

CAS 编号 |

304464-98-0 |

分子式 |

C26H34N2O5 |

分子量 |

454.6 g/mol |

IUPAC 名称 |

3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |

InChI |

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-11-22(29)23(31-2)15-21(19)20)7-5-8-28-9-6-17-12-24(32-3)25(33-4)13-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 |

InChI 键 |

CKPWHHKAGYLHEU-HXUWFJFHSA-N |

手性 SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)O |

SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |

规范 SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B3326979.png)

![Methyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate](/img/structure/B3326990.png)

![Ethyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate](/img/structure/B3326991.png)

![2-Amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carbonitrile](/img/structure/B3326995.png)